5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline is a compound belonging to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a quinazoline ring, along with various substituents that contribute to its unique properties.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its interactions with biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents
Industry: The compound can be used in the development of new materials and chemical processes
Future Directions
Mechanism of Action
Target of Action
The compound 5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline is a derivative of the triazoloquinazoline class . Triazoloquinazolines have been found to interact with a variety of enzymes and receptors in biological systems . Specifically, some derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key enzyme involved in cell cycle regulation .
Mode of Action
The compound’s interaction with its targets involves binding to the active site of the enzyme, leading to inhibition of the enzyme’s activity . This interaction can result in alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase, which is regulated by CDK2 . By inhibiting CDK2, the compound can disrupt normal cell cycle progression, potentially leading to cell death .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation. In vitro studies have shown that some triazoloquinazoline derivatives can exhibit cytotoxic activities against various cell lines . For instance, certain derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline is known to interact with various biomolecules due to its ability to form hydrogen bonds and its high dipole moments . It has been reported to demonstrate antitumor properties
Cellular Effects
Similar compounds have been reported to possess anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities
Molecular Mechanism
It is known that the compound undergoes a Dimroth rearrangement, which is catalyzed by a molecule of water . This rearrangement involves the addition of a molecule of water to the quinazoline cycle, facilitating its sequential opening, rotation of the 1,2,4-triazole, cycle closure, and elimination of a molecule of water
Preparation Methods
The synthesis of 5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Quinazoline Moiety: This step involves the fusion of the triazole ring with a quinazoline ring, often using metal-catalyzed reactions or other cyclization techniques.
Substitution Reactions:
Chemical Reactions Analysis
5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups under suitable conditions
Comparison with Similar Compounds
Similar compounds to 5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline include other triazoloquinazolines with different substituents. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and properties. Some examples include:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds have a similar triazole-quinazoline core but differ in the position and nature of their substituents
1,2,4-Triazolo[1,5-a]quinazolines: These compounds have a different fusion pattern of the triazole and quinazoline rings, leading to distinct properties
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2S/c1-30-20-12-18-19(13-21(20)31-2)26-24(32-14-15-8-10-17(25)11-9-15)29-23(18)27-22(28-29)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQAODCEFGSKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.